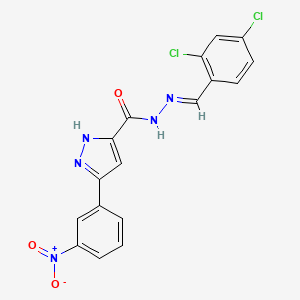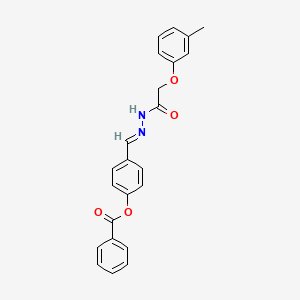![molecular formula C15H14Br3N3O3S B11981321 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is a complex organic compound with the molecular formula C15H14Br3N3O3S This compound is characterized by the presence of a benzamide group, a tribromoethyl group, and an aminosulfonyl aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Aniline Intermediate: This step involves the sulfonation of aniline to form 4-aminosulfonylaniline.
Introduction of the Tribromoethyl Group: The next step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling Reaction: Finally, the aminosulfonyl aniline intermediate is coupled with the tribromoethyl precursor in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tribromoethyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The tribromoethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}benzamide: This compound has a similar structure but with a trichloroethyl group instead of a tribromoethyl group.
N-{1-[4-(aminosulfonyl)anilino]carbothioyl}amino-2,2,2-trichloroethyl}benzamide: This compound contains a carbothioyl group and a trichloroethyl group.
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is unique due to the presence of the tribromoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where bromine atoms play a crucial role in the desired chemical transformations.
特性
分子式 |
C15H14Br3N3O3S |
|---|---|
分子量 |
556.1 g/mol |
IUPAC名 |
N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14Br3N3O3S/c16-15(17,18)14(21-13(22)10-4-2-1-3-5-10)20-11-6-8-12(9-7-11)25(19,23)24/h1-9,14,20H,(H,21,22)(H2,19,23,24) |
InChIキー |
LDRCXSFJUTVNKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-](/img/structure/B11981242.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981245.png)

![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)
![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)


![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)
![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
